molecular formula C11H11N3O B12049798 [2-(Pyrazin-2-yloxy)phenyl]methanamine

[2-(Pyrazin-2-yloxy)phenyl]methanamine

Katalognummer: B12049798
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: HPGRJBQQKMSIAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Pyrazin-2-yloxy)phenyl]methanamine: is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a pyrazine ring attached to a phenyl group through an oxygen atom, with a methanamine group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyrazin-2-yloxy)phenyl]methanamine typically involves the reaction of 2-chloropyrazine with 2-hydroxybenzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzylamine attacks the chlorine atom of 2-chloropyrazine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [2-(Pyrazin-2-yloxy)phenyl]methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the pyrazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Imine or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [2-(Pyrazin-2-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Wirkmechanismus

The mechanism of action of [2-(Pyrazin-2-yloxy)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    [2-(Pyrazin-2-yloxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [2-(Pyrazin-2-yloxy)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    [2-(Pyrazin-2-yloxy)phenyl]ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.

Uniqueness: The uniqueness of [2-(Pyrazin-2-yloxy)phenyl]methanamine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

(2-pyrazin-2-yloxyphenyl)methanamine

InChI

InChI=1S/C11H11N3O/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11/h1-6,8H,7,12H2

InChI-Schlüssel

HPGRJBQQKMSIAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN)OC2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.